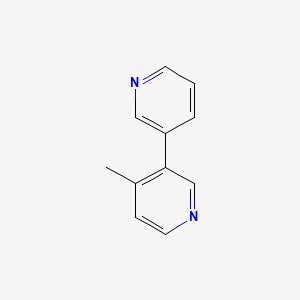

4-Methyl-3,3'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-4-6-13-8-11(9)10-3-2-5-12-7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUMMENIASTVPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673534 | |

| Record name | 4-Methyl-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38840-06-1 | |

| Record name | 4-Methyl-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-3,3'-bipyridine: A Technical Guide to Synthesis, Properties, and Applications

Introduction: The Strategic Value of Methyl-Substituted Bipyridines in Modern Chemistry

Bipyridines are a cornerstone of coordination chemistry, catalysis, and materials science, prized for their robust bidentate chelation to a vast array of metal centers.[1] The strategic placement of substituents onto the bipyridine scaffold allows for the fine-tuning of their steric and electronic properties, thereby influencing the behavior of the resulting metal complexes.[2] The introduction of a simple methyl group, a seemingly minor modification, can profoundly impact a molecule's conformational preferences, solubility, and electronic nature, making methylated bipyridines particularly valuable building blocks.[3] This guide provides an in-depth technical overview of 4-Methyl-3,3'-bipyridine, a less-explored yet promising isomer, with a focus on its synthesis, predicted properties, and potential applications for researchers in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

This compound possesses a unique structural arrangement with a methyl group at the 4-position of one pyridine ring and the linkage to the second pyridine ring at the 3 and 3' positions. This asymmetry, compared to more common 2,2' or 4,4' isomers, is expected to impart distinct properties.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₁₁H₁₀N₂ | |

| Molecular Weight | 170.21 g/mol | |

| Appearance | Off-white to pale yellow solid | General characteristic of bipyridine derivatives. |

| Melting Point | Likely to be in the range of other methylated bipyridines. For comparison, 4,4'-dimethyl-2,2'-bipyridine has a melting point of 173-176 °C. | |

| Boiling Point | Expected to be high due to the aromatic nature and polarity. | |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, MeOH, EtOH). Limited solubility in water. | The methyl group may slightly increase hydrophobicity compared to the parent 3,3'-bipyridine. |

| pKa | The pKa values are expected to be similar to those of 3,3'-bipyridine, with the methyl group having a minor electron-donating effect. The pKa of 3,3'-bipyridine is reported to be around 4.8.[4] |

Synthesis of this compound: A Proposed Cross-Coupling Strategy

The synthesis of unsymmetrical bipyridines is most effectively achieved through transition-metal-catalyzed cross-coupling reactions.[1] Based on established methodologies for similar compounds, a Negishi or Suzuki coupling approach is proposed as a high-yielding and reliable route to this compound.[5][6]

Proposed Synthetic Workflow

Caption: Proposed Negishi coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Part 1: Preparation of the Organozinc Reagent (3-Pyridylzinc chloride)

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

-

Cool the flask to -10 °C.

-

Slowly add a solution of 3-bromopyridine in anhydrous THF.

-

Add a solution of n-butyllithium or isopropylmagnesium chloride lithium chloride dropwise, maintaining the temperature below -5 °C.

-

Stir the reaction mixture for 1-2 hours at -10 °C.

-

In a separate flask, dissolve anhydrous zinc chloride in anhydrous THF.

-

Transfer the freshly prepared organolithium or Grignard reagent to the zinc chloride solution via cannula at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. The resulting solution of 3-pyridylzinc chloride is used in the next step.

Part 2: Negishi Cross-Coupling

-

To a flame-dried, three-necked flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄).

-

Add a solution of 3-bromo-4-methylpyridine in anhydrous THF.

-

Add the solution of 3-pyridylzinc chloride prepared in Part 1.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Organometallic reagents are sensitive to air and moisture.

-

Anhydrous Solvents: Water will quench the organometallic intermediates.

-

Low Temperatures: The initial metal-halogen exchange is exothermic and low temperatures are required to prevent side reactions.

-

Palladium Catalyst: A palladium(0) catalyst is essential for the catalytic cycle of the Negishi coupling.

-

Workup and Purification: Standard procedures to isolate and purify the final product.

Spectroscopic Characterization

The identity and purity of synthesized this compound would be confirmed by a suite of spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. Based on data for 3,3'-bipyridine and methylpyridines, the following chemical shifts can be predicted (in CDCl₃):[4][7]

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | ~8.6-8.8 | d | J ≈ 2.0 |

| H-6 | ~8.5-8.7 | dd | J ≈ 4.8, 1.6 |

| H-4 | ~7.8-8.0 | dt | J ≈ 8.0, 2.0 |

| H-5 | ~7.3-7.5 | ddd | J ≈ 8.0, 4.8, 0.8 |

| H-2' | ~8.5-8.7 | s | |

| H-5' | ~7.2-7.4 | d | J ≈ 5.0 |

| H-6' | ~8.4-8.6 | d | J ≈ 5.0 |

| 4-CH₃ | ~2.3-2.5 | s |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework. Predicted chemical shifts are based on data for related bipyridines:[8][9]

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150-152 |

| C-3 | ~134-136 |

| C-4 | ~137-139 |

| C-5 | ~123-125 |

| C-6 | ~148-150 |

| C-2' | ~147-149 |

| C-3' | ~135-137 |

| C-4' | ~145-147 |

| C-5' | ~124-126 |

| C-6' | ~149-151 |

| 4-CH₃ | ~20-22 |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 170. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the bipyridine ring.[10][11]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic bands for the aromatic C-H and C=C/C=N stretching vibrations, as well as bands for the methyl group.[12][13][14][15][16]

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Methyl C-H stretch |

| 1600-1550 | Aromatic C=C and C=N stretching |

| 1480-1430 | Aromatic ring vibrations |

| 850-750 | Aromatic C-H out-of-plane bending |

Reactivity and Potential Applications

The unique electronic and steric profile of this compound makes it an attractive candidate for various applications.

Coordination Chemistry and Catalysis

Like other bipyridines, this compound is expected to be an excellent ligand for a wide range of transition metals. The methyl group can influence the electron density on the pyridine ring, potentially modulating the catalytic activity of the resulting metal complex.[17] These complexes could find applications in:

-

Homogeneous Catalysis: As ligands for catalysts in cross-coupling reactions, hydrogenations, and oxidations.[18][19][20]

-

Materials Science: As building blocks for metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, separation, and catalysis.[21]

Caption: Logical relationship of this compound as a ligand to its potential applications.

Drug Development

Bipyridine scaffolds are present in a number of biologically active molecules and approved drugs.[22][23] The 3,3'-bipyridine core, in particular, has been investigated for its potential as a scaffold for c-Met kinase inhibitors, which are of interest in cancer therapy.[22] The introduction of a methyl group can influence the binding affinity and pharmacokinetic properties of a drug candidate. Therefore, this compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications.[3][24]

Conclusion

While this compound is not as extensively studied as some of its isomers, its unique structure and the predictable influence of the methyl group make it a compound of significant interest. The synthetic routes to this molecule are accessible through well-established cross-coupling methodologies. Its predicted properties suggest it will be a versatile ligand for coordination chemistry and a valuable building block for the development of new catalysts and therapeutic agents. This guide provides a solid foundation for researchers looking to explore the potential of this promising, yet underutilized, bipyridine derivative.

References

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 3,3'-Bipyridine | C10H8N2 | CID 68487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]

- 9. 4,4'-Bipyridine(553-26-4) 13C NMR [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3,3'-Bipyridine [webbook.nist.gov]

- 12. Pyridine, 4-methyl- [webbook.nist.gov]

- 13. 4,4'-Bipyridine(553-26-4) IR Spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 4-Methylpyridine(108-89-4) IR Spectrum [chemicalbook.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. diamond.ac.uk [diamond.ac.uk]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 4,4’-Bipyridine [himedialabs.com]

- 22. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Bipyridine Derivatives as NOP2/Sun RNA Methyltransferase 3 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3,3'-Bipyridine: Synthesis, Properties, and Applications

A Note to the Researcher: Initial inquiries for a detailed technical guide on "4-Methyl-3,3'-bipyridine" did not yield a specific CAS number or substantial technical data from publicly available scientific databases. This suggests that this particular isomer is not widely studied or readily available. Therefore, this guide focuses on the parent compound, 3,3'-Bipyridine , for which a wealth of information exists. The principles and methodologies discussed herein provide a strong foundation for understanding the chemistry of substituted 3,3'-bipyridine derivatives.

Introduction to 3,3'-Bipyridine

3,3'-Bipyridine is a heterocyclic organic compound belonging to the bipyridine family. It consists of two pyridine rings linked by a carbon-carbon single bond at their 3-positions. Unlike its more common 2,2' and 4,4' isomers, the nitrogen atoms in 3,3'-bipyridine are positioned in a way that prevents them from chelating to a single metal center in a coplanar fashion. This unique structural feature leads to its application as a bridging ligand in coordination polymers and supramolecular assemblies.[1][2] This guide provides a comprehensive overview of the synthesis, molecular structure, physicochemical properties, and key applications of 3,3'-bipyridine, with a focus on its relevance to researchers in chemistry and drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of 3,3'-bipyridine dictates its chemical behavior and physical properties. The molecule is not planar in the solid state, with a dihedral angle between the two pyridine rings.

Molecular Structure Visualization

Caption: Molecular structure of 3,3'-Bipyridine.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 581-46-4 | [1][2] |

| Molecular Formula | C₁₀H₈N₂ | [1][3] |

| Molecular Weight | 156.18 g/mol | [1][3] |

| Appearance | Colorless to pale yellow solid | [2] |

| Melting Point | 68-71 °C | |

| Boiling Point | 293-294 °C | |

| Solubility | Soluble in polar organic solvents like ethanol and acetone. | [2] |

| pKa | pKₐ₁: ~2.8, pKₐ₂: ~4.8 |

Synthesis of 3,3'-Bipyridine and its Derivatives

The synthesis of 3,3'-bipyridines can be challenging due to the relative inertness of the pyridine ring to certain coupling reactions. However, several methods have been developed, with transition metal-catalyzed cross-coupling reactions being the most prevalent.

Common Synthetic Routes

-

Suzuki Coupling: This method involves the palladium-catalyzed cross-coupling of a 3-pyridylboronic acid with a 3-halopyridine. This is a versatile method that allows for the introduction of various substituents on either pyridine ring.[4]

-

Stille Coupling: This involves the reaction of a 3-(tributylstannyl)pyridine with a 3-halopyridine, also catalyzed by a palladium complex. While effective, the toxicity of organotin reagents is a significant drawback.

-

Negishi Coupling: The reaction of a 3-pyridylzinc halide with a 3-halopyridine in the presence of a palladium or nickel catalyst offers another route to 3,3'-bipyridines.[5]

-

Ullmann Coupling: This involves the copper-mediated homocoupling of 3-halopyridines. This method is typically used for the synthesis of symmetrical bipyridines and often requires high reaction temperatures.[5]

-

C-H Activation: More recent methods focus on the direct C-H arylation of pyridines, which offers a more atom-economical approach to the synthesis of 3,3'-bipyridines.[4]

Illustrative Synthetic Workflow: Suzuki Coupling

Caption: Generalized workflow for the Suzuki coupling synthesis of 3,3'-Bipyridine.

Applications of 3,3'-Bipyridine

The unique structural properties of 3,3'-bipyridine make it a valuable building block in several areas of chemical research and development.

Coordination Chemistry and Materials Science

Due to the divergent orientation of its nitrogen atoms, 3,3'-bipyridine is an excellent bridging ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and as sensors.

Catalysis

While not a chelating ligand itself, 3,3'-bipyridine can be functionalized to create ligands for transition metal catalysts. The bipyridine core can influence the electronic and steric properties of the catalyst, thereby affecting its activity and selectivity.

Drug Discovery and Development

The bipyridine scaffold is present in some biologically active molecules. For instance, certain substituted 3,4'-bipyridine derivatives have been investigated for their cardiovascular effects.[6] Although less common, the 3,3'-bipyridine core can be explored as a scaffold for the design of new therapeutic agents. The ability to synthesize a variety of substituted 3,3'-bipyridines allows for the creation of compound libraries for screening in drug discovery programs.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of 3,3'-bipyridine. Researchers should consult the primary literature for specific experimental details and safety precautions.

Protocol 1: Synthesis of 3,3'-Bipyridine via Suzuki Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add degassed toluene and water (typically a 4:1 to 10:1 mixture).

-

Reaction: Heat the reaction mixture to reflux (around 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3,3'-bipyridine.

Protocol 2: Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum will show characteristic signals for the aromatic protons of the two pyridine rings.

-

¹³C NMR: Acquire a ¹³C NMR spectrum to identify the carbon signals of the bipyridine framework.

-

-

Mass Spectrometry (MS):

-

Obtain a mass spectrum (e.g., using electron ionization, EI) to confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 156.[3]

-

-

Infrared (IR) Spectroscopy:

-

Record an IR spectrum (e.g., using a KBr pellet or as a thin film) to identify the characteristic vibrational frequencies of the C-H and C=N bonds within the aromatic rings.

-

Safety and Handling

3,3'-Bipyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed hazard information.

Conclusion

3,3'-Bipyridine is a versatile building block with unique structural features that make it valuable in coordination chemistry, materials science, and as a scaffold in medicinal chemistry. While its synthesis can be challenging, modern cross-coupling methods provide efficient routes to this compound and its derivatives. A thorough understanding of its properties and reactivity is crucial for its effective application in research and development.

References

- 1. 3,3'-Bipyridine | C10H8N2 | CID 68487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 581-46-4: 3,3′-Bipyridine | CymitQuimica [cymitquimica.com]

- 3. 3,3'-Bipyridine [webbook.nist.gov]

- 4. 4-Methyl-2,2'-bipyridine | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4,4’-Bipyridine [himedialabs.com]

Spectroscopic data of "4-Methyl-3,3'-bipyridine" (NMR, IR, Mass Spec)

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Methyl-3,3'-bipyridine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with expert analysis to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental data for this compound is not extensively reported in publicly accessible literature, this guide constructs a reliable predictive profile based on the analysis of analogous structures.

Introduction to this compound and its Spectroscopic Importance

This compound is a heterocyclic compound featuring two pyridine rings linked at the 3 and 3' positions, with a methyl group substituent on one of the rings at the 4-position. Bipyridine derivatives are of significant interest in medicinal chemistry and materials science due to their capacity to act as ligands for metal catalysts, their role in the formation of functional materials, and their presence in biologically active molecules[1].

The precise characterization of any novel or synthesized compound is fundamental to its application. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure, connectivity, and functional groups. This guide offers an in-depth, predicted analysis of the spectroscopic data for this compound, providing a crucial reference for its synthesis and characterization.

Molecular Structure and Isomerism

The structural arrangement of this compound is foundational to understanding its spectroscopic output. The molecule consists of two pyridine rings connected by a C-C bond. The relative orientation of these rings and the position of the methyl group are key determinants of the spectral features.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the electron-donating methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~8.6 | d | ~2.0 |

| H-6 | ~8.5 | dd | ~4.8, 1.5 |

| H-5 | ~7.4 | d | ~4.8 |

| H-2' | ~8.8 | d | ~2.0 |

| H-6' | ~8.7 | dd | ~4.8, 1.5 |

| H-4' | ~7.9 | dt | ~8.0, 2.0 |

| H-5' | ~7.4 | ddd | ~8.0, 4.8, 0.8 |

| -CH₃ | ~2.4 | s | - |

Disclaimer: These are predicted values based on analogous compounds and may vary from experimental results.

The protons on the methylated pyridine ring (H-2, H-5, H-6) will experience shielding effects from the methyl group, leading to slightly upfield shifts compared to the unsubstituted ring. The protons on the non-methylated ring (H-2', H-4', H-5', H-6') will have chemical shifts more comparable to 3,3'-bipyridine.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon environment. The number of unique carbon signals will confirm the asymmetry of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~134 |

| C-4 | ~148 |

| C-5 | ~124 |

| C-6 | ~149 |

| C-2' | ~151 |

| C-3' | ~135 |

| C-4' | ~138 |

| C-5' | ~123 |

| C-6' | ~149 |

| -CH₃ | ~18 |

Disclaimer: These are predicted values based on analogous compounds and may vary from experimental results.

The carbon atom attached to the methyl group (C-4) will be significantly influenced by its substituent. The other carbon signals are predicted based on the known spectra of 3,3'-bipyridine and 4-methylpyridine[2][3].

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra for a compound like this compound is crucial for accurate structural elucidation.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by absorptions from the aromatic rings and the methyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H stretching (aromatic) | Medium |

| 2980-2850 | C-H stretching (aliphatic, -CH₃) | Medium |

| 1600-1450 | C=C and C=N stretching (aromatic rings) | Strong |

| 1450-1370 | C-H bending (-CH₃) | Medium |

| 850-750 | C-H out-of-plane bending (aromatic) | Strong |

The C=C and C=N stretching vibrations of the pyridine rings typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region[4]. The exact positions of the C-H out-of-plane bending bands are diagnostic of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For this compound (C₁₁H₁₀N₂), the molecular weight is 170.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected to be observed at m/z = 170.

The fragmentation of the molecular ion is likely to involve the loss of a hydrogen radical to form a stable pyridinium-type cation at m/z = 169. Another potential fragmentation pathway is the cleavage of the C-C bond between the two pyridine rings, although this is generally less favorable for biaryls. The NIST WebBook entry for 3,3'-bipyridine shows a strong molecular ion peak, which suggests that the methylated analogue will also be relatively stable under EI conditions[5].

Caption: Predicted primary fragmentation of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

The choice of ionization technique is critical for obtaining a useful mass spectrum.

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By synthesizing information from analogous compounds and fundamental spectroscopic principles, a comprehensive profile has been constructed to aid researchers in the identification and characterization of this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As with any predictive analysis, experimental verification is essential for confirming these findings.

References

An In-depth Technical Guide to 4-Methyl-3,3'-bipyridine: Synthesis, Coordination Chemistry, and Ligand Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted bipyridines are fundamental building blocks in coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, optical, and catalytic properties. Among these, unsymmetrically substituted bipyridines offer unique opportunities for creating sophisticated molecular architectures and functional materials. This technical guide provides a comprehensive overview of 4-Methyl-3,3'-bipyridine, a lesser-explored yet promising ligand. While direct experimental data on this specific isomer is limited, this document synthesizes information from related compounds and established chemical principles to offer a robust predictive analysis of its synthesis, properties, and coordination behavior. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this compound in areas such as catalysis, materials science, and drug development.

Introduction: The Allure of Asymmetric Bipyridines

Bipyridine ligands have been a cornerstone of coordination chemistry for over a century, prized for their ability to form stable complexes with a vast array of metal ions.[1] The vast majority of research has focused on the highly symmetric 2,2'- and 4,4'-bipyridine isomers. However, the true potential for fine-tuning the properties of metal complexes lies in the strategic use of unsymmetrically substituted bipyridines. These ligands break the symmetry of the coordination sphere, allowing for precise control over the electronic and steric environment around the metal center.

This compound is a prime example of such a ligand. The introduction of a methyl group at the 4-position of one of the pyridine rings in the 3,3'-bipyridine framework introduces a subtle yet significant perturbation. This guide will explore the predicted consequences of this substitution on the ligand's synthesis, its inherent properties, and its behavior upon coordination to a metal center.

Synthesis and Characterization of this compound

The synthesis of unsymmetrical bipyridines has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions.[2][3] Methods such as the Suzuki, Stille, and Negishi couplings provide efficient and versatile routes to these compounds.[3]

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

A plausible and efficient route to this compound is the Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and aryl boronic acids.[3]

Reaction Scheme:

Step-by-Step Methodology:

-

Reactant Preparation: The key starting materials are 3-pyridylboronic acid and 3-bromo-4-methylpyridine.

-

Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is typically employed. A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid.

-

Reaction Conditions: The reaction is typically carried out in a degassed solvent mixture, such as dioxane/water or toluene/ethanol, under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures (80-110 °C).

-

Workup and Purification: After the reaction is complete, the product is extracted into an organic solvent. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

A general workflow for this synthetic approach is illustrated in the following diagram:

Caption: Proposed workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Predicted Spectroscopic Characterization

The successful synthesis of this compound would be confirmed by standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show a series of distinct signals for the aromatic protons on both pyridine rings, with the integration corresponding to the correct number of protons. A singlet corresponding to the methyl group protons should be observed around 2.3-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the sp²-hybridized carbons of the pyridine rings and a signal for the methyl carbon in the aliphatic region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₁H₁₀N₂).

Ligand Properties: A Comparative Analysis

The introduction of a methyl group at the 4-position of the 3,3'-bipyridine scaffold is predicted to influence both its electronic and steric properties.

Electronic Effects

The methyl group is a well-known electron-donating group through an inductive effect. This will increase the electron density on the pyridine ring to which it is attached, thereby increasing the basicity of the nitrogen atom on that ring. The nitrogen atom of the unsubstituted pyridine ring will have a basicity similar to that of 3,3'-bipyridine. This electronic asymmetry can be exploited in selective coordination reactions. The pKa values for the protonated forms of 3,3'-bipyridine are approximately 4.58 and 2.71.[4] It is anticipated that one of the pKa values for this compound will be slightly higher than 4.58 due to the electron-donating methyl group.

Steric Effects

The methyl group at the 4-position is not expected to introduce significant steric hindrance near the coordinating nitrogen atoms at the 3 and 3' positions. Therefore, it should not impede the coordination of the ligand to a metal center. However, the presence of the methyl group may influence the rotational barrier around the C-C bond connecting the two pyridine rings and could favor certain conformations in the solid state or in solution.

Comparative Data

The following table summarizes a comparison of the predicted properties of this compound with its parent compound, 3,3'-bipyridine.

| Property | 3,3'-Bipyridine | This compound (Predicted) |

| Molecular Formula | C₁₀H₈N₂ | C₁₁H₁₀N₂ |

| Molecular Weight | 156.18 g/mol [5] | 170.21 g/mol |

| pKa₁ | ~4.58[4] | > 4.58 |

| pKa₂ | ~2.71[4] | ~2.71 |

| Symmetry | C₂ᵥ (in planar conformation) | Cₛ |

| Electronic Nature | Neutral | Electron-rich (on one ring) |

| Steric Hindrance | Low | Low |

Coordination Chemistry and Ligand Behavior

The coordination behavior of 3,3'-bipyridine is characterized by its flexibility, allowing it to act as both a bridging and a terminal ligand.[4] this compound is expected to retain this versatility, with the added dimension of electronic asymmetry.

Coordination Modes

Due to the free rotation around the inter-ring C-C bond, this compound can adopt different conformations, leading to various coordination modes:

-

Monodentate: The ligand can coordinate to a single metal center through one of its nitrogen atoms. The nitrogen on the methyl-substituted ring is predicted to be the more basic and therefore the preferred coordination site in the absence of significant steric constraints.

-

Bridging (transoid): In its most stable, transoid conformation, the ligand can bridge two metal centers, leading to the formation of coordination polymers or discrete dinuclear complexes.

-

Chelating (cisoid): While less common for 3,3'-bipyridine due to the formation of a strained seven-membered ring, chelation is possible. The methyl group is unlikely to significantly affect the ability to adopt the necessary cisoid conformation.

The following diagram illustrates the potential coordination modes of this compound:

Caption: Potential coordination modes of this compound.

Impact of Asymmetry

The electronic asymmetry of this compound can lead to the formation of coordination complexes with interesting properties. For instance, in coordination polymers, the alternating electronic character along the polymer chain could influence charge transport properties. In discrete multinuclear complexes, the different electronic environments of the metal centers could lead to unique reactivity or catalytic activity.

Predicted Properties of Metal Complexes

The properties of metal complexes are intrinsically linked to the nature of their ligands. The introduction of the 4-methyl group is expected to modulate the properties of the resulting metal complexes in several ways:

-

Electrochemical Properties: The electron-donating methyl group will likely make the metal center easier to oxidize. This would be reflected in a negative shift of the metal-centered redox potentials compared to complexes with unsubstituted 3,3'-bipyridine.

-

Photophysical Properties: In luminescent complexes, such as those of Ru(II) or Ir(III), the energy of the metal-to-ligand charge transfer (MLCT) bands can be tuned by the electronic properties of the ligands. The electron-donating methyl group may slightly raise the energy of the ligand's π* orbitals, potentially leading to a blue shift in the emission wavelength.

Proposed Experimental Protocol: Synthesis of a [Ru(bpy)₂(4-Me-3,3'-bpy)]²⁺ Complex

To validate the predicted properties of this compound, the synthesis and characterization of its coordination complexes are essential. The following is a proposed protocol for the synthesis of a well-characterized ruthenium(II) complex.

Objective: To synthesize and characterize the --INVALID-LINK--₂ complex.

Materials:

-

cis-Ru(bpy)₂Cl₂·2H₂O

-

This compound

-

Ethanol

-

Water

-

Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

-

A mixture of cis-Ru(bpy)₂Cl₂·2H₂O (1 equivalent) and this compound (1.1 equivalents) is suspended in a 3:1 ethanol/water mixture.

-

The mixture is heated to reflux under an inert atmosphere for 4-6 hours, during which the color of the solution should change from deep purple to orange-red.

-

The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is redissolved in a minimum amount of water and filtered to remove any unreacted starting material.

-

A saturated aqueous solution of NH₄PF₆ is added to the filtrate to precipitate the desired complex as a hexafluorophosphate salt.

-

The precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

Characterization:

-

¹H and ¹³C NMR: To confirm the structure of the complex and the coordination of the this compound ligand.

-

UV-Vis Spectroscopy: To characterize the electronic absorption bands, including the MLCT transitions.

-

Emission Spectroscopy: To determine the photoluminescent properties of the complex.

-

Cyclic Voltammetry: To investigate the redox properties of the complex.

-

X-ray Crystallography: To obtain a definitive solid-state structure of the complex.

Conclusion and Future Outlook

While direct experimental investigation of this compound is currently lacking in the scientific literature, this technical guide provides a comprehensive and well-grounded prediction of its synthesis, properties, and coordination chemistry. The introduction of a single methyl group onto the 3,3'-bipyridine framework is expected to induce a subtle yet significant electronic asymmetry, making it a promising ligand for the construction of novel coordination complexes and materials.

Future research should focus on the experimental validation of the proposed synthetic routes and the detailed characterization of the ligand and its metal complexes. The exploration of its coordination chemistry with a variety of transition metals could lead to the discovery of new catalysts with enhanced activity and selectivity, as well as novel materials with interesting photophysical and electronic properties. The insights provided in this guide aim to catalyze such future investigations into this intriguing and underexplored ligand.

References

- 1. Bipyridine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of unsymmetrically substituted bipyridines by palladium-catalyzed direct C-H arylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Architectures Derived from Metal Ions and the Flexible 3,3′-Bipyridine Ligand: Unexpected Dimer with Hg(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,3'-Bipyridine [webbook.nist.gov]

A Predictive Exploration of 4-Methyl-3,3'-bipyridine: A Theoretical and Computational Whitepaper

Abstract

The bipyridine scaffold is a cornerstone of modern coordination chemistry, catalysis, and medicinal chemistry, prized for its robust chelating properties and tunable electronic character.[1][2][3] While symmetric isomers like 2,2'- and 4,4'-bipyridine are extensively studied, asymmetric variants remain a frontier for exploration. This technical guide focuses on 4-Methyl-3,3'-bipyridine, a structurally unique isomer for which experimental data is not widely available. In the absence of extensive literature, this document pioneers a comprehensive theoretical and computational framework to predict its fundamental structural, electronic, spectroscopic, and reactive properties. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we establish a foundational understanding of this molecule, providing a roadmap for researchers, scientists, and drug development professionals to guide future experimental validation and application.

Part 1: Foundational Analysis via Computational Chemistry

The initial and most critical phase in understanding any molecule from a theoretical standpoint is to determine its most stable three-dimensional structure and confirm its stability. This process not only provides a static picture of the molecule but also serves as the basis for all subsequent property calculations.

Molecular Geometry Optimization: Unveiling the Ground State

Causality of Method: The first principle of computational analysis is to locate the global minimum on the potential energy surface, which corresponds to the molecule's most stable conformation.[4][5] For a molecule like this compound, the rotational freedom around the C3-C3' bond necessitates a robust method to identify this lowest-energy state. We employ Density Functional Theory (DFT) for this purpose, as it provides an excellent balance of computational cost and accuracy for organic molecules. The B3LYP functional is a hybrid functional that has a long track record of reliability for geometric predictions, while a Pople-style basis set like 6-311++G(d,p) is sufficiently flexible to accurately describe the electron distribution.[6][7][8]

Predicted Structural Characteristics: Unlike the planar or near-planar structures of coordinated 2,2'- and 4,4'-bipyridines, this compound is predicted to adopt a non-planar, twisted conformation in its ground state. This is due to steric repulsion between the hydrogen atoms on the adjacent rings (specifically, the H at C4' and the H at C2), which forces the two pyridine rings out of plane to minimize steric strain.[5] The electron-donating methyl group at the C4 position is expected to cause minor elongations in the adjacent C-C and C-N bonds of its host ring.

Table 1: Predicted Geometric Parameters for this compound (Note: These are representative values derived from DFT calculations and serve as a predictive baseline.)

| Parameter | Predicted Value | Description |

| C3-C3' Bond Length | ~1.49 Å | The inter-ring single bond. |

| Dihedral Angle (N2-C3-C3'-N2') | ~45° - 55° | The twist between the two pyridine rings. |

| C4-CH₃ Bond Length | ~1.51 Å | The bond connecting the methyl group. |

| Average C=N Bond Length | ~1.34 Å | Aromatic C-N bonds within the pyridine rings. |

| Average C=C Bond Length | ~1.39 Å | Aromatic C-C bonds within the pyridine rings. |

Vibrational Frequency Analysis: Confirming Stability and Predicting Spectra

Causality of Method: Following geometry optimization, a frequency calculation is imperative. Its primary function is to verify that the optimized structure is a true local minimum, which is confirmed by the absence of any imaginary frequencies.[9] A positive outcome validates the ground state structure. Furthermore, this analysis provides the theoretical vibrational modes of the molecule, which directly correlate to its infrared (IR) and Raman spectra, offering a means of future experimental verification.

Table 2: Predicted Key Vibrational Frequencies (Note: Frequencies are typically scaled by a factor of ~0.96-0.98 to better match experimental data.)

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3100-3000 | Aromatic C-H Stretch | Stretching of C-H bonds on the pyridine rings. |

| 3000-2850 | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of C-H bonds in the methyl group. |

| 1600-1550 | C=N/C=C Stretch | Aromatic ring stretching modes, characteristic of pyridyl systems. |

| 1480-1420 | CH₃ Bending | Bending vibrations of the methyl group. |

| 850-750 | C-H Out-of-Plane Bend | Bending of C-H bonds perpendicular to the ring planes. |

Part 2: Probing Electronic Structure and Reactivity

With a validated ground-state geometry, we can now investigate the electronic properties that govern the molecule's reactivity, coordination behavior, and photophysical potential.

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

Causality of Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and the energy required for electronic excitation.[5][6]

Predicted FMO Characteristics: The HOMO and LUMO are expected to be π-type orbitals delocalized across the bipyridine framework. The methyl group, being electron-donating, will likely raise the energy of the HOMO slightly compared to the unsubstituted 3,3'-bipyridine, potentially making the molecule a better electron donor. The HOMO-LUMO gap is predicted to be substantial, indicating a kinetically stable molecule typical of aromatic systems.

Table 3: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Correlates with ionization potential; electron-donating capability. |

| LUMO Energy | ~ -0.8 eV | Correlates with electron affinity; electron-accepting capability. |

| HOMO-LUMO Gap | ~ 5.7 eV | Indicates high kinetic stability and low reactivity in redox reactions. |

Molecular Electrostatic Potential (MEP): A Map for Interactions

Causality of Analysis: The MEP provides a visual guide to the charge distribution across the molecule, mapping electron-rich and electron-poor regions.[5] This is invaluable for predicting how the molecule will interact with other species, such as metal ions, electrophiles, or nucleophiles, and is a cornerstone for rational drug design and catalyst development.

Predicted MEP Features: The MEP surface will clearly show regions of strong negative potential localized on the lone pairs of the two nitrogen atoms. These are the primary sites for protonation and coordination to metal centers. The aromatic rings will exhibit moderately negative (π-electron rich) potential above and below the planes, while the hydrogen atoms will show regions of positive potential. The nitrogen atom on the methyl-substituted ring (N2) may exhibit a slightly more negative potential due to the inductive effect of the methyl group.

Part 3: In Silico Spectroscopy

Computational methods allow us to predict spectroscopic data, providing a powerful tool for confirming the identity and purity of a synthesized compound.

NMR Spectroscopy Prediction

Causality of Method: Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for structural elucidation of organic molecules. We can predict ¹H and ¹³C NMR spectra using the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the magnetic shielding tensors for each nucleus.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Nucleus | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| CH₃ | ~2.4 | ~21 | Typical chemical shift for a methyl group on an aromatic ring. |

| Aromatic H's | 7.3 - 8.7 | 120 - 155 | Complex multiplet pattern due to the asymmetric nature and inter-ring coupling. |

| Quaternary C's | N/A | 135 - 150 | Includes the inter-ring C3/C3' and the methyl-substituted C4. |

UV-Visible Spectroscopy Prediction

Causality of Method: To predict the electronic absorption spectrum, which arises from transitions between molecular orbitals, we use Time-Dependent DFT (TD-DFT).[7][8] This method calculates the energies and oscillator strengths of electronic excitations from the ground state.

Predicted UV-Vis Profile: The spectrum is expected to be dominated by intense absorptions in the UV region, corresponding to π → π* transitions within the delocalized bipyridine system. The primary absorption maxima (λ_max) are predicted to occur below 300 nm.

Table 5: Predicted Electronic Transitions (TD-DFT)

| Predicted λ_max (nm) | Oscillator Strength (f) | Dominant Transition |

| ~280 nm | > 0.3 | HOMO → LUMO / HOMO-1 → LUMO |

| ~245 nm | > 0.4 | Deeper π → π* transitions |

Part 4: Prospective Applications and Workflows

The true value of theoretical prediction lies in its ability to guide experimental design. Based on its predicted properties, this compound shows promise in several advanced applications.

Coordination Chemistry

As an asymmetric ligand, this compound can function as either a monodentate or a bridging ligand, connecting two different metal centers. The methyl group provides a subtle electronic perturbation, making the two nitrogen atoms electronically distinct. This could be exploited to create heterobimetallic complexes or to fine-tune the redox properties of a single metal center.[10]

Computational Workflow for Complexation Studies:

Caption: Workflow for computational analysis of a metal complex.

Drug Development

Bipyridine derivatives have been investigated as potent inhibitors of enzymes like c-Met kinase.[11] The unique geometry and electronic profile of this compound make it a candidate for molecular docking studies to explore its potential as a novel scaffold in drug discovery.

Experimental Protocol: Molecular Docking

-

Preparation of the Receptor:

-

Obtain the crystal structure of the target protein (e.g., c-Met kinase) from the Protein Data Bank (PDB).

-

Remove all water molecules and non-essential co-factors.

-

Add polar hydrogen atoms and assign appropriate atomic charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).

-

Define the binding site (active site) by creating a grid box around the co-crystallized native ligand or a known binding pocket.

-

-

Preparation of the Ligand:

-

Use the DFT-optimized, lowest-energy 3D structure of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina) to systematically sample conformations of the ligand within the receptor's active site.

-

The program will score and rank the resulting poses based on a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

Visualize the top-ranked poses to analyze key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions).

-

Compare the binding score and interaction profile to known inhibitors to assess its potential as a therapeutic agent.

-

Caption: A generalized workflow for molecular docking studies.

Conclusion

This guide has established a comprehensive theoretical and computational foundation for the under-explored molecule, this compound. Through high-level DFT and TD-DFT calculations, we have predicted its key structural, electronic, and spectroscopic properties. Our findings suggest a stable, non-planar molecule with distinct electronic features imparted by its asymmetric substitution pattern. The predicted data herein serve as a robust baseline for future experimental synthesis and characterization. The proposed workflows for coordination chemistry and molecular docking highlight its potential as a versatile building block in materials science and drug development. This work acts as both a predictive analysis and a methodological guide, paving the way for the rational exploration of this promising compound.

References

- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 2. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: The Untapped Potential of 4-Methyl-3,3'-bipyridine in Advanced Materials Science

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide eschews a conventional template to deliver a senior scientist’s perspective on the prospective applications of 4-Methyl-3,3'-bipyridine, a largely unexplored yet promising molecular building block. By integrating foundational principles with deductive reasoning from well-studied analogues, we illuminate a strategic path for future research and development.

Abstract

The vast field of materials science is often propelled by the design of novel molecular components. While isomers like 2,2'-bipyridine and 4,4'-bipyridine are workhorses in coordination chemistry, this compound remains a molecule of latent potential. Its distinct angular geometry, a departure from the linear and chelating nature of its famous cousins, combined with the electronic influence of a methyl substituent, preordains it for creating materials with unique structural and functional properties. This technical guide provides a forward-looking analysis of these potential applications, focusing on the design of complex Metal-Organic Frameworks (MOFs), tailored catalysts, and next-generation functional materials. We present not just a summary of possibilities, but a foundational blueprint for experimentation, complete with detailed protocols and the scientific rationale underpinning them.

The Molecular Architect's Toolkit: Deconstructing this compound

To appreciate the potential of this compound, one must first understand its structural and electronic idiosyncrasies in the context of the broader bipyridine family.

The Criticality of Isomerism: A Tale of Three Linkages

Bipyridines are defined by two interconnected pyridine rings, but the point of connection dictates their role in material synthesis.

-

2,2'-Bipyridine: Acts as a classic chelating ligand, binding to a single metal center through both nitrogen atoms to form a stable five-membered ring. This is fundamental for creating discrete molecular complexes and catalysts.

-

4,4'-Bipyridine: Functions as a rigid, linear spacer or "pillar."[1] Its nitrogen donors are positioned 180° apart, making it an ideal building block for predictable, grid-like one-, two-, or three-dimensional coordination polymers.[2][3]

-

3,3'-Bipyridine: Presents an angular or "bent" geometry. The nitrogen atoms are not positioned for chelation or linear extension. This inherent bend is a powerful tool for designing complex, non-intuitive network topologies that are inaccessible with linear linkers.[4]

This compound inherits this crucial angular geometry, positioning it as a prime candidate for constructing intricate, porous frameworks.

The Electronic Influence of the 4-Methyl Group

The placement of a methyl group at the 4-position (para to the inter-ring bond) is not trivial. As an electron-donating group, it imparts two key effects:

-

Enhanced Basicity: The methyl group pushes electron density into the pyridine ring, increasing the Lewis basicity of the nitrogen atom in that ring.[5][6] This results in a stronger coordination bond with metal cations compared to an unsubstituted pyridine.

-

Steric Tuning: While small, the methyl group provides steric bulk that can influence the packing of ligands within a crystal structure, fine-tuning the size and shape of pores in a resulting framework.

Physicochemical Properties: A Comparative Overview

The following table summarizes the known and predicted properties of this compound in comparison to its well-characterized isomers.

| Property | 2,2'-Bipyridine | 4,4'-Bipyridine | This compound (Predicted) | Rationale & References |

| Geometry | Planar, cisoid (chelating) | Planar or twisted, transoid (linear) | Twisted, transoid (angular) | The 3,3'-linkage induces a natural twist and an angular disposition of N-donors.[4] |

| Coordination Mode | Chelating | Bridging (linear) | Bridging (angular) | The meta-linkage prevents chelation and enforces a bent coordination vector. |

| Nitrogen Basicity (pKa) | ~4.3 | ~4.8 | Ring A: ~4.8 (unsubstituted)Ring B: >4.8 (methylated) | The methyl group is electron-donating, increasing the basicity of the adjacent nitrogen.[6][7] |

| Solubility | Soluble in many organic solvents | Moderately soluble | Expected to be soluble in common organic solvents | Structure is non-polar and lacks hydrogen bonding capabilities. |

| Primary Application | Catalysis, Sensors | MOFs, Coordination Polymers | MOFs, Catalysis, Functional Materials | Based on its unique combination of angularity and tuned electronics. |

Synthetic Pathways and Protocols

While not commercially abundant, this compound can be synthesized using established cross-coupling methodologies. The Suzuki and Negishi reactions are particularly well-suited for this purpose.

Experimental Protocol: Suzuki Cross-Coupling Synthesis

This protocol describes a robust method for synthesizing the target molecule.

Causality: The Suzuki coupling is chosen for its high functional group tolerance and generally high yields in heteroaromatic synthesis. Palladium(0) catalysts are highly effective for C-C bond formation between sp²-hybridized carbons.

Protocol:

-

Inert Atmosphere Setup: To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine (1.0 eq.), 4-methyl-3-pyridineboronic acid (1.1 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

-

Solvent and Base Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed 2:1:1 mixture of toluene, ethanol, and 2M aqueous sodium carbonate solution (3.0 eq. of Na₂CO₃).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application I: Architecting Novel Metal-Organic Frameworks (MOFs)

The most compelling application of this compound is as a linker in MOF synthesis. Its angular nature is a direct pathway to complex, three-dimensional topologies that are difficult to achieve with linear linkers like 4,4'-bipyridine.[8]

Scientific Rationale: Linear linkers tend to form simple grids or pillared-layer structures.[2] In contrast, the ~120° vector between the nitrogen donors of a 3,3'-bipyridine derivative forces the network to propagate in multiple dimensions simultaneously, promoting the formation of intricate, interpenetrated, or helical frameworks with unique pore systems. The 4-methyl group then acts as a "functional handle" lining the pore walls, influencing guest-host interactions and potentially enhancing selectivity for specific gas molecules.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF

This protocol outlines the synthesis of a hypothetical MOF, "UoG-M-MeBpy" (University of Gemini-Metal-Methyl-Bipyridine), using Zn(NO₃)₂·6H₂O as the metal node, 1,4-benzenedicarboxylic acid (BDC) as a co-linker, and this compound as the angular strut.

Protocol:

-

Reactant Preparation: In a 20 mL glass vial, dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) and 1,4-benzenedicarboxylic acid (0.1 mmol) in 10 mL of N,N-dimethylformamide (DMF).

-

Ligand Addition: To this solution, add a solution of this compound (0.1 mmol) dissolved in 2 mL of DMF.

-

Assembly: Cap the vial tightly and place it in a programmable oven. Heat to 110 °C over 2 hours, hold at 110 °C for 48 hours, and then cool to room temperature over 12 hours.

-

Isolation: Colorless, crystalline solids should form. Decant the mother liquor and wash the crystals three times with fresh DMF, followed by three washes with dichloromethane to exchange the solvent.

-

Activation: To remove the solvent molecules from the pores, place the crystals in a vacuum oven and heat at 150 °C under dynamic vacuum for 24 hours.

-

Characterization: Confirm the structure via single-crystal X-ray diffraction (SC-XRD). Analyze the porosity and surface area using N₂ sorption analysis at 77 K (BET analysis). Assess thermal stability using thermogravimetric analysis (TGA).

Application II: Ligand-Directed Catalysis

The unique electronic and steric profile of this compound makes it a promising candidate as a ligand in homogeneous and heterogeneous catalysis.

Scientific Rationale: In catalysis, the ligand is not merely a spectator; it electronically tunes the metal center to modulate its reactivity, selectivity, and stability.

-

Enhanced Donor Strength: The electron-donating methyl group makes the ligand a stronger sigma-donor, which can increase the electron density on the coordinated metal center.[9] This is often beneficial for oxidative addition steps in catalytic cycles (e.g., in cross-coupling reactions).

-

Asymmetric Environment: Unlike the symmetric 4,4'-bipyridine, the methylated 3,3'-bipyridine provides an asymmetric coordination environment, which could be exploited in stereoselective catalysis.

-

Heterogeneous Support: The bipyridine unit can be grafted onto a solid support (e.g., functionalized silica) to create a robust, recyclable heterogeneous catalyst.

Application III: Functional Electronic and Sensory Materials

Bipyridine derivatives are central to many functional materials, including electrochemical sensors and luminescent materials. The N-alkylation of bipyridines produces viologens, which are known for their electrochromic properties.[4]

Scientific Rationale:

-

Redox Activity: The bipyridine core is redox-active. The precise redox potential can be tuned by substituents. The methyl group in this compound would stabilize the radical cation formed upon reduction, shifting the reduction potential compared to the unsubstituted parent molecule.[4] This tunability is key for designing materials for redox-flow batteries or electrochemical sensors.

-

Luminescent MOFs: When incorporated into MOFs with specific metal ions (e.g., Zn²⁺, Cd²⁺, or lanthanides), the bipyridine ligand can act as an antenna, absorbing energy and transferring it to the metal center, leading to characteristic luminescence. This is a foundational principle for creating chemical sensors where the presence of an analyte quenches or enhances this luminescence.[10]

Conclusion

This compound stands at the frontier of molecular design in materials science. While it has been overshadowed by its more symmetrical isomers, its intrinsic properties—an angular structure ideal for complex topologies and electronically-tuned donor sites—present a compelling case for its investigation. This guide has laid out a deductive, scientifically-grounded roadmap for exploring its potential. From creating next-generation MOFs with bespoke pore environments to designing finely-tuned catalysts and sensors, this compound is not just a chemical curiosity but a key to unlocking new families of high-performance materials. The protocols and principles outlined herein serve as a call to action for the research community to explore this promising, yet overlooked, building block.

References

- 1. 4,4'-Bipyridine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Redox Property Tuning in Bipyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Introduction: The Bipyridine Scaffold as a Privileged Ligand

An In-depth Technical Guide to 4-Methyl-3,3'-bipyridine and its Isomeric Congeners

Bipyridines and their derivatives are foundational components in numerous scientific disciplines, including transition-metal catalysis, materials science, and the development of biologically active molecules.[1] These compounds, consisting of two interconnected pyridine rings, are prized for their ability to act as chelating ligands for a vast array of metal ions. The specific substitution pattern on the bipyridine core, such as the addition of methyl groups, provides a powerful tool for fine-tuning the steric and electronic properties of the resulting metal complexes. This modulation directly influences their reactivity, stability, and photophysical characteristics.[2]

While isomers such as 2,2'-bipyridine and 4,4'-bipyridine are extensively studied, the 3,3'-bipyridine framework offers a distinct "trans" coordination geometry that can lead to unique polymeric structures and catalytic behaviors. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of methylated bipyridines, with a specific focus on the lesser-documented this compound. We will explore established synthetic methodologies, delve into characterization techniques, and survey the key applications where these versatile ligands have demonstrated significant potential, thereby providing a foundational resource for researchers and drug development professionals.

Section 1: Structural Landscape of Bipyridine Isomers

The connectivity of the two pyridine rings dictates the fundamental properties of a bipyridine ligand. The three primary symmetrical isomers—2,2', 3,3', and 4,4'—each present a unique spatial arrangement of their nitrogen atoms, which in turn governs their coordination behavior with metal centers. The 2,2'-isomer is a classic chelating ligand, forming stable five-membered rings with metals. In contrast, the 3,3'- and 4,4'-isomers typically act as bridging ligands, connecting two different metal centers to form coordination polymers or metal-organic frameworks (MOFs).[3][4]

Section 2: Synthesis of Substituted Bipyridines

The construction of the C-C bond linking the two pyridine rings is the central challenge in bipyridine synthesis. Modern organometallic cross-coupling reactions have become the methods of choice, offering high yields and functional group tolerance.[1]

Prevailing Synthetic Strategies

-

Suzuki Coupling: This palladium-catalyzed reaction between a pyridylboronic acid and a halopyridine is one of the most versatile methods due to the stability and commercial availability of many boronic acids.[1]

-

Stille Coupling: Involving the reaction of an organotin compound (stannylpyridine) with a halopyridine, Stille coupling is highly effective but is often avoided due to the toxicity of the tin reagents.[1]

-

Negishi Coupling: This reaction utilizes a pyridylzinc reagent and a halopyridine, catalyzed by a palladium or nickel complex. It is known for its high reactivity and efficiency.[1][5][6]

-

Ullmann Coupling: A classic method involving the copper-mediated homocoupling of halopyridines to form symmetrical bipyridines. While effective, it often requires harsh reaction conditions.[1][7]

Proposed Synthesis of this compound

Direct and optimized synthetic routes for this compound are not widely reported, necessitating a rational design based on established cross-coupling methodologies. A robust approach would be a Suzuki or Negishi coupling reaction. The diagram below illustrates a proposed Negishi coupling pathway, which is often highly efficient for heteroaromatic systems.

Exemplary Protocol: Negishi Coupling for 5-Methyl-2,2'-bipyridine

This protocol, adapted from established procedures, illustrates the key steps in a Negishi cross-coupling for synthesizing a methylated bipyridine and serves as a template for the synthesis of other isomers.[5]

Step 1: Preparation of the Pyridylzinc Reagent

-

To a flame-dried, two-necked round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add tert-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. The solution will typically change color.

-

After stirring for 30 minutes at -78 °C, add a solution of anhydrous zinc chloride (1.2 eq) in THF dropwise.

-

Allow the mixture to slowly warm to room temperature and stir for 1 hour. This forms the 2-pyridylzinc chloride solution.

Step 2: The Cross-Coupling Reaction

-

In a separate flask, add the second coupling partner, 2-bromo-5-methylpyridine (1.05 eq), and the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Add the freshly prepared pyridylzinc solution from Step 1 to this flask via cannula.

-

Heat the reaction mixture to reflux (approx. 65-70 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

Step 3: Workup and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 5-methyl-2,2'-bipyridine.[5]

Section 3: Physicochemical Properties and Characterization

The introduction of a methyl group, an electron-donating substituent, subtly alters the electronic properties of the bipyridine ring system. This can increase the basicity of the pyridine nitrogens and lower the reduction potential of the corresponding metal complexes compared to their unsubstituted counterparts.

Key Characterization Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural confirmation. The methyl group typically appears as a singlet around 2.3-2.6 ppm in the ¹H NMR spectrum. The aromatic region will show a complex set of doublets and triplets characteristic of the substituted pyridine rings.[8][9][10]

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight and fragmentation patterns that can aid in structural elucidation.[8][9]

-

Infrared (IR) Spectroscopy : Useful for identifying functional groups and observing shifts in C=N and C=C stretching frequencies upon coordination to a metal.[11]

-

X-ray Crystallography : The definitive method for determining the solid-state structure, including bond lengths, bond angles, and intermolecular interactions in both the free ligand and its metal complexes.[12][13][14]

Comparative Physicochemical Data of Methylated Bipyridine Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| 4-Methyl-2,2'-bipyridine | C₁₁H₁₀N₂ | 170.21 | 56100-20-0 | [15] |

| 5-Methyl-2,2'-bipyridine | C₁₁H₁₀N₂ | 170.21 | 56100-19-7 | [5] |

| 4,4'-Dimethyl-2,2'-bipyridine | C₁₂H₁₂N₂ | 184.24 | 1134-35-6 | [14] |

| 3,3'-Dimethyl-4,4'-bipyridine | C₁₂H₁₂N₂ | 184.24 | 4479-73-6 | [12] |

| N-Methyl-4,4'-bipyridinium | C₁₁H₁₂N₂²⁺ | 172.23 | (as cation) | [16] |

Section 4: Key Applications in Research and Development

The true value of methylated bipyridines lies in their application as ligands that impart specific properties to metal centers. While data for this compound itself is sparse, we can infer its potential by examining the well-established roles of its isomers.

Coordination Chemistry and Homogeneous Catalysis

Methylated bipyridines are crucial ligands in catalysis, where their electronic and steric properties can be used to control the activity and selectivity of a metal catalyst.[17][18]

-

Palladium-Catalyzed Reactions : In reactions like CO/styrene copolymerization, the substituents on the bipyridine ligand directly influence the catalytic activity and properties of the resulting polymer.[19]

-

Rhodium and Ruthenium Catalysis : Rh(III) and Ru(II) complexes with substituted bipyridine ligands are highly effective catalysts for processes like the regeneration of NADH and catalytic transfer hydrogenation. The electron-donating methyl groups can enhance the catalytic efficiency of the metal center.[11][20]

Materials Science and Supramolecular Chemistry

The rigid, bridging nature of 3,3'- and 4,4'-bipyridines makes them ideal building blocks for creating porous, crystalline materials.

-

Metal-Organic Frameworks (MOFs) : These ligands can act as pillars connecting metal-containing nodes (Secondary Building Units) to form 3D frameworks.[2][21] These materials have applications in gas separation, storage, and heterogeneous catalysis.[22][23] The methyl group in this compound would project into the pores of the MOF, modifying its surface chemistry and potentially enhancing selectivity for certain guest molecules.

-

Coordination Polymers : The assembly of metal ions with bridging bipyridine ligands can lead to one-, two-, or three-dimensional polymers with interesting magnetic or optical properties.[4][24]

Medicinal Chemistry

The bipyridine scaffold is a recognized pharmacophore found in various biologically active compounds.[1]

-

Enzyme Inhibition : Bipyridine derivatives have been designed and synthesized as potent inhibitors of key cellular targets. For example, specific derivatives have shown inhibitory activity against the c-Met kinase, a target in cancer therapy, and NSUN3, a mitochondrial RNA methyltransferase.[25][26]

-

Bioisosterism : The rigid structure of bipyridines allows them to act as bioisosteres, mimicking other aromatic systems to improve physicochemical properties like solubility or metabolic stability in drug candidates.[27] The unique geometry of this compound could offer novel structural possibilities in this context.

Conclusion and Future Outlook

Methylated bipyridines represent a class of exceptionally versatile ligands whose utility spans the breadth of modern chemistry. By strategically placing methyl groups on the various isomeric cores, researchers can precisely tailor the electronic and steric environment of metal centers, thereby optimizing performance in catalysis, creating novel materials with tailored properties, and designing new therapeutic agents.